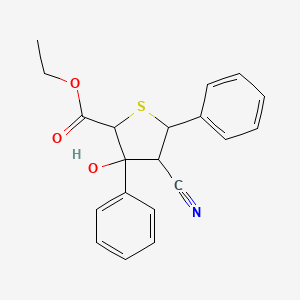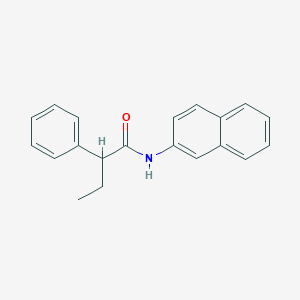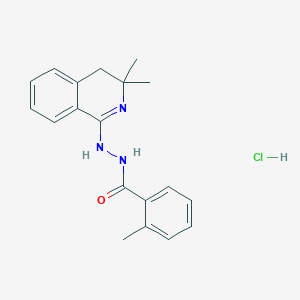
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as BBPT, is a thiazolidinedione compound that has been widely studied for its potential applications in various fields of research. This compound is a derivative of thiazolidinedione and has been found to possess several unique properties that make it a promising candidate for further investigation.
作用機序
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exerts its biological effects through a variety of mechanisms. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. In addition, it has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to inhibit the proliferation and migration of cancer cells, and induce cell cycle arrest and apoptosis.
実験室実験の利点と制限
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, it has been found to exhibit low toxicity and minimal side effects in animal studies. However, one limitation of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione-based drugs for the treatment of neurodegenerative diseases and cancer. In addition, further studies are needed to elucidate the precise mechanisms of action of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione and to identify potential targets for drug development. Finally, future research should focus on optimizing the synthesis and formulation of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione to improve its bioavailability and efficacy.
合成法
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 3-bromobenzaldehyde and thiazolidine-2,4-dione. The reaction is typically carried out in the presence of a base catalyst such as piperidine or triethylamine and an organic solvent such as ethanol or methanol.
科学的研究の応用
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields of research. It has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2S/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCCIVUAKDYPN-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)
![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5139754.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5139780.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5139781.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5139785.png)


![9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139812.png)

![1-[4-oxo-4-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)butyl]-2-piperidinone](/img/structure/B5139826.png)
![3-({[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-diethyl-2-pyridinamine](/img/structure/B5139831.png)